
Methyl 4-(1,3-dioxan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,3-dioxan-2-yl)benzoate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 1,3-dioxane moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-dioxan-2-yl)benzoate can be synthesized through a one-step process from methyl benzoate and cyclohexane using ruthenium(III) chloride (RuCl3) as a catalyst. This synthesis method has been shown to proceed with high yields (up to 99%) and high selectivity (up to 98%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the high yield and selectivity of the laboratory synthesis suggest that similar catalytic processes could be scaled up for industrial production. The use of efficient catalysts like RuCl3 would be crucial in maintaining the high yield and selectivity in larger-scale operations.
化学反应分析
Types of Reactions
Methyl 4-(1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
Methyl 4-(1,3-dioxan-2-yl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of Methyl 4-(1,3-dioxan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and dioxane moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: A similar compound with a dimethyl-substituted dioxane ring .
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: Another related compound with a thiazolidinone moiety .
Uniqueness
Methyl 4-(1,3-dioxan-2-yl)benzoate is unique due to its specific structural features, including the 1,3-dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block and exhibit specific interactions with biological targets.
属性
IUPAC Name |
methyl 4-(1,3-dioxan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDOQIVXCQKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2OCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
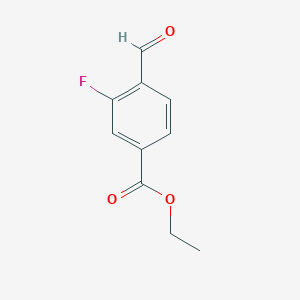
![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)
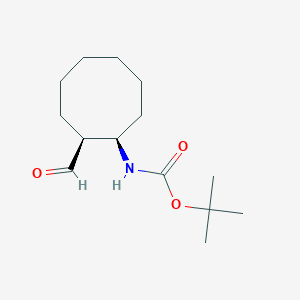

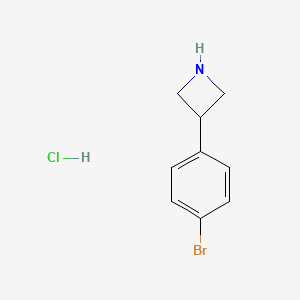
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)
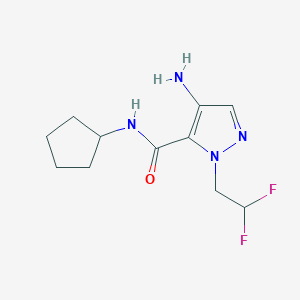
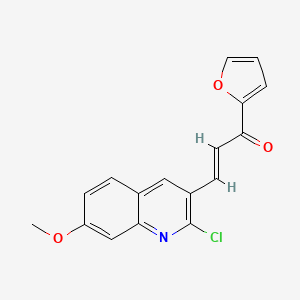

![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)
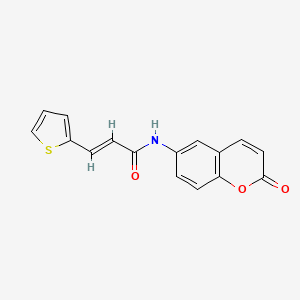
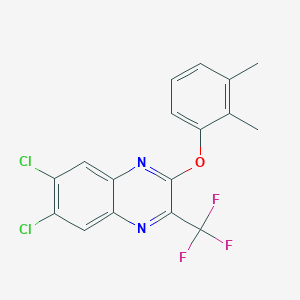
![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
